Benzenamine, 4-nitro-N-nitroso-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-nitro-N-nitroso-N-phenyl- is a chemical compound with the molecular formula C₁₂H₉N₃O₃ and a molecular weight of 243.2182 g/mol . It is also known by its IUPAC name, 4-nitro-N-nitroso-N-phenylbenzenamine. This compound is characterized by the presence of nitro, nitroso, and phenyl groups attached to a benzenamine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-nitro-N-nitroso-N-phenyl- typically involves the nitration of N-phenylbenzenamine followed by nitrosation. The nitration process introduces a nitro group into the aromatic ring, while nitrosation adds a nitroso group to the amine nitrogen. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-nitro-N-nitroso-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation and nitration reactions often use reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitrobenzenamines.
Reduction: Formation of aminobenzenamines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-nitro-N-nitroso-N-phenyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of rubber chemicals, antioxidants, and stabilizers.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-nitro-N-nitroso-N-phenyl- involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, leading to various biological effects. The compound’s molecular targets include enzymes involved in oxidative stress and DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-nitro-N-phenyl-: Lacks the nitroso group, resulting in different reactivity and applications.
Benzenamine, 4-nitroso-N-phenyl-: Lacks the nitro group, affecting its chemical behavior and biological activity.
Uniqueness
Benzenamine, 4-nitro-N-nitroso-N-phenyl- is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and biological properties. This combination makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
3665-70-1 |
---|---|
Molekularformel |
C12H9N3O3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-N-phenylnitrous amide |
InChI |
InChI=1S/C12H9N3O3/c16-13-14(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9H |
InChI-Schlüssel |
HDKIMHWOSSQGFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.